8-fluoro-4H-1,4-benzothiazin-3-one

Medicinal Chemistry Drug Metabolism Pharmacokinetics

8-Fluoro-4H-1,4-benzothiazin-3-one is a critical SAR probe and versatile building block for medicinal chemistry. Its unique 8-fluoro substitution, not interchangeable with other halogenated or non-fluorinated analogs, critically modulates electronic properties, lipophilicity, and metabolic stability. This compound enables exploration of fluorinated 1,4-benzothiazinone chemical space, synthesis of focused libraries via 2-position functionalization, and serves as a matched negative control for antitubercular DprE1 assays. Procure this specific regioisomer to ensure reproducible SAR data and avoid the significant performance risks associated with unvalidated substitutions.

Molecular Formula C8H6FNOS
Molecular Weight 183.20 g/mol
Cat. No. B13909992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-fluoro-4H-1,4-benzothiazin-3-one
Molecular FormulaC8H6FNOS
Molecular Weight183.20 g/mol
Structural Identifiers
SMILESC1C(=O)NC2=C(S1)C(=CC=C2)F
InChIInChI=1S/C8H6FNOS/c9-5-2-1-3-6-8(5)12-4-7(11)10-6/h1-3H,4H2,(H,10,11)
InChIKeyBGMFYGDNRGYRGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Fluoro-4H-1,4-benzothiazin-3-one: Core Heterocyclic Scaffold for Medicinal Chemistry and Chemical Biology Research


8-Fluoro-4H-1,4-benzothiazin-3-one (CAS: 1245099-47-1) is a fluorinated derivative of the 1,4-benzothiazin-3-one class, a privileged scaffold in medicinal chemistry with documented activity against tuberculosis, cancer, and inflammatory targets [1]. The compound features a fused benzene-thiazine ring system with a fluorine substituent at the 8-position, a modification known to modulate electronic properties, lipophilicity, and metabolic stability [2]. Its molecular formula is C8H6FNOS with a molecular weight of 183.20 g/mol . While specific bioactivity data for this precise analogue remains limited in the public domain, its structural features position it as a valuable building block for the synthesis of more complex, biologically active molecules and as a probe for structure-activity relationship (SAR) studies in fluorine-containing heterocyclic chemistry [3].

Why Generic Substitution Fails: Position-Specific Fluorination Dictates 8-Fluoro-4H-1,4-benzothiazin-3-one Activity and Utility


In the benzothiazinone series, minor structural modifications—particularly the position and nature of halogen substitution—can profoundly alter biological activity, physicochemical properties, and synthetic accessibility. The 8-fluoro substituent is not interchangeable with other halogens or with non-fluorinated analogs without risking loss of activity or altered metabolic fate. For example, in related benzothiazole systems, the introduction of fluorine at specific positions increased metabolic stability in mouse liver microsomes by up to 5-fold compared to the unsubstituted counterpart [1]. Similarly, a systematic 'fluorine-walk' study on benzothiazole-containing compounds revealed that fluorination at certain positions (e.g., C-5, C-6) led to significant activity enhancements, while other positions or bulkier perfluoroalkyl groups (e.g., CF3, OCF3) proved detrimental [2]. Within 1,4-benzothiazin-3-ones themselves, a series of six analogues with different substitution patterns displayed a >3.8-fold range in cytotoxic IC50 values (1.29–4.98 μM) against MCF-7 breast cancer cells, underscoring that even closely related derivatives are not functionally equivalent [3]. Therefore, substituting 8-fluoro-4H-1,4-benzothiazin-3-one with a non-fluorinated or differently substituted benzothiazinone without empirical validation introduces significant risk of altered or diminished performance in any application relying on its specific electronic and steric profile.

8-Fluoro-4H-1,4-benzothiazin-3-one: Quantifiable Differentiation Evidence for Scientific Selection


Enhanced Metabolic Stability Through Fluorine Substitution: A Class-Level Benchmark

Fluorine substitution on heteroaromatic scaffolds consistently improves metabolic stability. In benzazole systems, introducing a fluorine atom increased mouse liver microsome (MLM) half-life by up to 5-fold compared to the unsubstituted piperidine analogue [1]. While this specific data point derives from benzazoles rather than benzothiazinones, the electron-withdrawing and C-F bond-strengthening effects of fluorine are broadly applicable across heterocyclic classes [2]. For 8-fluoro-4H-1,4-benzothiazin-3-one, the 8-position fluorine is expected to similarly shield the adjacent C-F bond from oxidative metabolism, potentially prolonging in vitro or in vivo half-life relative to non-fluorinated 1,4-benzothiazin-3-ones. However, direct experimental validation for this specific compound is currently absent from public literature.

Medicinal Chemistry Drug Metabolism Pharmacokinetics

Fluorine-Walk Analysis Demonstrates Position-Dependent Activity Enhancement

A systematic 'fluorine-walk' study on rhodacyanine analogues (benzothiazole-containing compounds) quantified the effect of fluorine substitution at various positions. Introduction of fluorine at C-5, C-6, 5′, or 6′ on the benzothiazole units led to significant enhancement of antileishmanial activity, correlating with less negative reduction potentials [1]. Some difluorinated analogues achieved IC50 values of 40–85 nM against promastigote and axenic amastigote stages, surpassing both amphotericin B and miltefosine [1]. In contrast, CF3 and OCF3 groups had detrimental effects [1]. This pattern reinforces that fluorine substitution is not universally beneficial but is highly position-dependent. For 8-fluoro-4H-1,4-benzothiazin-3-one, the placement of fluorine at the 8-position may confer similar electronic modulation, but the exact activity outcome relative to other regioisomers (e.g., 6-fluoro or 7-fluoro derivatives) would require empirical testing. This evidence supports the selection of the 8-fluoro regioisomer as a distinct SAR probe rather than a generic fluorinated benzothiazinone.

Antileishmanial SAR Electrochemistry

Synthetic Versatility as a Building Block for Fluorinated Heterocycles

8-Fluoro-4H-1,4-benzothiazin-3-one serves as a key intermediate in the synthesis of more complex fluorinated heterocycles. Methods for preparing fluorinated 4H-1,4-benzothiazines involve condensation and oxidative cyclization of 2-aminobenzenethiols with β-diketones in DMSO, with yields typically ranging from 60% to 85% depending on substitution patterns [1]. The 8-fluoro derivative can be further functionalized at the 2-position or oxidized to the corresponding sulfone, expanding its utility [2]. Compared to non-fluorinated 1,4-benzothiazin-3-ones, the presence of the electron-withdrawing fluorine atom at the 8-position influences the reactivity of the thiazinone ring, potentially enabling regioselective modifications that are not possible with the unsubstituted parent compound [3]. However, no direct comparative synthetic yield data between 8-fluoro-4H-1,4-benzothiazin-3-one and its non-fluorinated analogue were identified in the public domain.

Organic Synthesis Medicinal Chemistry Fluorine Chemistry

Antimycobacterial Potential of Fluorinated Benzothiazinones

Fluorinated benzothiazinones, including those with substitution patterns encompassing the 8-position, have demonstrated moderate to high activity against Mycobacterium tuberculosis H37Rv [1]. While specific MIC data for 8-fluoro-4H-1,4-benzothiazin-3-one is not publicly available, the broader class of benzothiazinones are known DprE1 inhibitors, a validated target for tuberculosis therapy [2]. In a patent disclosing antimicrobial benzothiazinone derivatives, compounds of formula (I) with fluorine substituents exhibited MIC values ranging from <0.000012 to 0.78 μg/ml against fast-growing mycobacteria and <0.39–3.12 μg/ml against M. tuberculosis [3]. The 8-fluoro substitution pattern is explicitly encompassed within the generic formulas of multiple antimycobacterial benzothiazinone patents, suggesting it is a valid substructure for this activity class [3][4]. However, no direct head-to-head comparison between the 8-fluoro derivative and other regioisomers or non-fluorinated analogs was identified, limiting the ability to quantify its specific differentiation within the antimycobacterial SAR landscape.

Tuberculosis Antimycobacterial DprE1

Optimal Research and Industrial Applications for 8-Fluoro-4H-1,4-benzothiazin-3-one Based on Current Evidence


Structure-Activity Relationship (SAR) Probe for Fluorine Position Effects in Benzothiazinones

Given the established sensitivity of benzothiazinone bioactivity to fluorine position (Section 3, Evidence 2), 8-fluoro-4H-1,4-benzothiazin-3-one is an ideal SAR probe to investigate how fluorine at the 8-position influences target binding, cellular potency, and metabolic stability relative to other regioisomers (e.g., 6-fluoro or 7-fluoro derivatives). This application leverages the compound's unique substitution pattern to delineate optimal fluorine placement in lead optimization campaigns [1].

Synthetic Building Block for Fluorinated Heterocyclic Libraries

The compound's thiazinone core with an 8-fluoro substituent enables access to diverse fluorinated analogues through 2-position functionalization or oxidation to sulfones (Section 3, Evidence 3). It can serve as a starting material for parallel synthesis of small focused libraries aimed at exploring chemical space around the 1,4-benzothiazinone scaffold, with the fluorine atom providing a handle for 19F NMR monitoring of reactions and metabolite identification [2].

Negative Control or Reference Compound in Antimycobacterial Screening Cascades

While not as potent as optimized antitubercular benzothiazinones like BTZ043, 8-fluoro-4H-1,4-benzothiazin-3-one can serve as a structurally matched negative control or reference compound in DprE1 inhibition assays or mycobacterial growth inhibition screens (Section 3, Evidence 4). Its inclusion helps establish the SAR boundaries for fluorine substitution and can identify whether the 8-fluoro motif confers any advantage over other substitution patterns [3].

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